D-Valganciclovir-d5 Hydrochloride D-Valganciclovir-d5 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206114
InChI:
SMILES:
Molecular Formula: C₁₄H₁₈D₅ClN₆O₅
Molecular Weight: 398.85

D-Valganciclovir-d5 Hydrochloride

CAS No.:

Cat. No.: VC0206114

Molecular Formula: C₁₄H₁₈D₅ClN₆O₅

Molecular Weight: 398.85

* For research use only. Not for human or veterinary use.

D-Valganciclovir-d5 Hydrochloride -

Specification

Molecular Formula C₁₄H₁₈D₅ClN₆O₅
Molecular Weight 398.85

Introduction

Chemical Identity and Structure

D-Valganciclovir-d5 Hydrochloride is characterized by its unique molecular structure containing five deuterium atoms. The compound's chemical and structural properties are outlined below:

PropertyDescription
Molecular FormulaC14H18D5ClN6O5
Molecular Weight395.86 g/mol
IUPAC Name2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl-1,1,2,3,3-d5 D-valinate hydrochloride
Canonical SMILESO=C(C@HC(C)C)OC([2H])([2H])C(C([2H])([2H])O)([2H])OCN1C=NC2=C1N=C(N)NC2=O.Cl
Deuterium Incorporation≥99% deuterated forms (d1-d5); ≤1% d0
Chemical Purity≥95%

The compound features deuterium labeling at five positions, enhancing its stability and allowing for precise tracking in metabolic studies . This structural modification maintains the pharmacological properties of the parent compound while enabling researchers to distinguish it from unlabeled valganciclovir in analytical procedures.

Structural Characteristics

The structure of D-Valganciclovir-d5 Hydrochloride consists of a guanine base linked to a substituted propoxy group with deuterium labels. The compound features the D-isomer of valine (as opposed to the more common L-isomer found in valganciclovir) esterified to a hydroxyl group on the propoxy chain. The five deuterium atoms are strategically positioned to enhance stability without altering the compound's pharmacological activity .

Physical Properties and Stability

The physical properties of D-Valganciclovir-d5 Hydrochloride are crucial for its applications in research and analysis:

PropertyValue
FormSolid/powder
SolubilitySoluble in DMSO, methanol, and water
Storage Conditions-20°C
Stability≥4 years when properly stored
Shipping TemperatureRoom temperature

The compound exhibits good solubility in polar solvents including DMSO, methanol, and water, which facilitates its use in various laboratory applications . For long-term storage, it is recommended to keep the compound at -20°C to maintain its stability and chemical integrity over extended periods .

Applications in Research

D-Valganciclovir-d5 Hydrochloride serves several important functions in pharmaceutical and biomedical research:

Analytical Applications

The primary use of D-Valganciclovir-d5 Hydrochloride is as an internal standard for the quantification of valganciclovir by GC- or LC-MS methods . As stated in laboratory documentation: "Valganciclovir-d5 (hydrochloride) is intended for use as an internal standard for the quantification of valganciclovir by GC- or LC-MS" . This application is critical for:

  • Ensuring accurate quantification in analytical methods

  • Compensating for matrix effects in complex biological samples

  • Accounting for variations in extraction efficiency

  • Providing a reference for retention time and mass spectral characteristics

Pharmacokinetic Studies

The deuterium labeling allows researchers to track the metabolism and distribution of valganciclovir within biological systems without significantly altering its pharmacokinetic properties. This makes D-Valganciclovir-d5 Hydrochloride an invaluable tool for:

  • Studying drug absorption, distribution, metabolism, and excretion (ADME)

  • Investigating drug-drug interactions involving valganciclovir

  • Determining bioavailability in different patient populations

  • Assessing factors affecting drug metabolism

Pharmacological Background

To understand the significance of D-Valganciclovir-d5 Hydrochloride, it is important to consider the pharmacological properties of its parent compound:

Mechanism of Action

Valganciclovir is a prodrug that is rapidly converted to ganciclovir after administration. The mechanism of action involves several key steps:

  • Conversion to ganciclovir by intestinal and hepatic esterases

  • Phosphorylation by viral protein kinase in infected cells

  • Further phosphorylation by cellular kinases to produce the triphosphate form

  • Inhibition of viral DNA polymerase

  • Incorporation into viral DNA causing chain termination

The antiviral activity of ganciclovir is based on its ability to inhibit viral DNA synthesis by incorporating itself into the viral DNA chain, ultimately leading to termination of DNA elongation.

Therapeutic Applications

While D-Valganciclovir-d5 Hydrochloride itself is used primarily as a research tool, its parent compound valganciclovir has established therapeutic uses:

  • Treatment of cytomegalovirus (CMV) retinitis in patients with AIDS

  • Prevention of CMV disease in organ transplant recipients

  • Treatment of CMV infections in immunocompromised patients

Research has demonstrated that valganciclovir (200 mg/kg) increases survival and reduces weight loss in immunosuppressed hamster models of disseminated adenovirus type 5 (Ad5) infection .

Pharmacokinetic Properties

The pharmacokinetic properties of valganciclovir are well-established and provide context for understanding the applications of its deuterated analog:

Absorption and Bioavailability

Valganciclovir is well absorbed from the gastrointestinal tract with an absolute bioavailability of approximately 60% when administered with food . Studies have shown that food intake increases the bioavailability by 24-56% compared to the fasted state .

Distribution and Protein Binding

The volume of distribution for ganciclovir (the active form) is approximately 0.703 ± 0.134 L/kg. Plasma protein binding is minimal at 1-2% over concentrations ranging from 0.5 to 51 mg/mL .

Metabolism and Elimination

The metabolism of valganciclovir occurs rapidly:

  • Quick conversion to ganciclovir by intestinal and hepatic esterases

  • No other significant metabolites have been detected

  • Primary elimination through renal excretion via glomerular filtration and active tubular secretion

  • Half-life of approximately 4.08 hours (increased in patients with renal impairment)

Synthesis and Preparation

Several synthetic routes for valganciclovir have been reported in the literature, which provide insights into potential approaches for synthesizing the deuterated analog:

Key Synthetic Approaches

One published synthesis involves coupling of ganciclovir with L-valine derivatives:

  • Protection of ganciclovir amino groups with trimethylsilyl groups

  • Coupling with N-benzyloxycarbonyl-L-valine-N-carboxyanhydride

  • Hydrolysis with hydrochloric acid

  • Hydrogenolysis of the Cbz-protecting group

An alternative approach described in the literature involves:

  • Coupling of N,O-ditrityl protected ganciclovir with (2S)-azido-3-methylbutyric acid

  • Deprotection of trityl groups using trifluoroacetic acid

  • Reduction of the azido group with Zn and acetic acid

  • Conversion to the hydrochloride salt through anion exchange

For the deuterated analog, additional steps involving the incorporation of deuterium atoms at specific positions would be required. This typically involves exchange reactions or starting with deuterated precursors.

Comparative Analysis

D-Valganciclovir-d5 Hydrochloride shares similarities with several compounds while maintaining unique features that distinguish it from related analogs:

CompoundDescriptionUnique Features
ValganciclovirProdrug converted to ganciclovir; used for CMV infectionsDirectly administered; no deuterium labeling
GanciclovirActive antiviral agent formed from valganciclovirPrimary active form; lacks stability enhancement from labeling
AcyclovirAntiviral agent effective against herpes virusesDifferent mechanism; primarily targets herpes simplex virus
FamciclovirAntiviral prodrug similar to valganciclovirDifferent pharmacokinetics; primarily used for herpes viruses
D-Valganciclovir-d5 HydrochlorideDeuterium-labeled reference standardEnhanced stability for analytical purposes; contains 5 deuterium atoms

The deuterium labeling in D-Valganciclovir-d5 Hydrochloride provides enhanced stability and allows for more accurate tracking in metabolic studies compared to its analogs.

Research Applications and Methods

D-Valganciclovir-d5 Hydrochloride is employed in various research methodologies:

Analytical Methods

The compound is particularly valuable in mass spectrometry-based analyses:

  • GC-MS (Gas Chromatography-Mass Spectrometry)

  • LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Quantitative analysis using standard curves

  • Metabolite identification studies

For optimal results when used as an internal standard, it is recommended to "quantitate against a more precisely weighed unlabeled standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled)" .

Application in Metabolic Studies

The deuterium labeling of D-Valganciclovir-d5 Hydrochloride makes it particularly valuable for metabolic studies since the mass difference allows researchers to distinguish between the parent compound and its metabolites in complex biological matrices.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator